molecular formula C8H6FNO4 B130857 Methyl 4-fluoro-2-nitrobenzoate CAS No. 151504-81-3

Methyl 4-fluoro-2-nitrobenzoate

Cat. No. B130857
M. Wt: 199.14 g/mol
InChI Key: YBAZOLISUXINHV-UHFFFAOYSA-N
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Patent
US06262112B1

Procedure details

Thionyl chloride (31.5 ml; 0.432 mol) was slowly added dropwise at 0C to a solution of 4-fluoro-2-nitrobenzoic acid (16.0 g, 86.4 mmol) in methanol (240 ml). After warming to RT, stirring overnight and boiling under reflux for 4 h, the reaction solution was concentrated in vacuo and partitioned between ethyl acetate and potassium hydrogencarbonate solution. Drying and concentration of the organic phase afforded a yellow oil.
Quantity
31.5 mL
Type
reactant
Reaction Step One
[Compound]
Name
0C
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
16 g
Type
reactant
Reaction Step One
Quantity
240 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
S(Cl)(Cl)=O.[F:5][C:6]1[CH:14]=[CH:13][C:9]([C:10]([OH:12])=[O:11])=[C:8]([N+:15]([O-:17])=[O:16])[CH:7]=1.[CH3:18]O>>[F:5][C:6]1[CH:14]=[CH:13][C:9]([C:10]([O:12][CH3:18])=[O:11])=[C:8]([N+:15]([O-:17])=[O:16])[CH:7]=1

Inputs

Step One
Name
Quantity
31.5 mL
Type
reactant
Smiles
S(=O)(Cl)Cl
Name
0C
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
16 g
Type
reactant
Smiles
FC1=CC(=C(C(=O)O)C=C1)[N+](=O)[O-]
Name
Quantity
240 mL
Type
reactant
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirring overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 4 h
Duration
4 h
CONCENTRATION
Type
CONCENTRATION
Details
the reaction solution was concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
partitioned between ethyl acetate and potassium hydrogencarbonate solution
CUSTOM
Type
CUSTOM
Details
Drying
CUSTOM
Type
CUSTOM
Details
concentration of the organic phase afforded a yellow oil

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
Smiles
FC1=CC(=C(C(=O)OC)C=C1)[N+](=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.